N-(4-methoxybutyl)-2-methylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-11-7-3-4-8-12(11)13-9-5-6-10-14-2/h11-13H,3-10H2,1-2H3 |
InChI Key |
XLNXYIIPOURCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine
- Structural Difference : The methyl group is at the 4-position of the cyclohexane ring instead of the 2-position.
- Reactivity: Positional isomerism could influence enzymatic acetylation rates, as seen in studies on 2-methylcyclohexan-1-amine derivatives .
- Status : Discontinued, possibly due to synthetic challenges or inferior performance compared to the 2-methyl isomer .
N-(2-Methoxyethyl)-2-methylcyclohexan-1-amine
N-[(4-Chlorophenyl)methyl]-2-methylcyclohexan-1-amine
- Structural Difference : Aromatic 4-chlorobenzyl group replaces the aliphatic 4-methoxybutyl chain.
- Applications: Likely used in agrochemicals or as a ligand due to enhanced stability from the aromatic ring .
4-Methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)butan-1-amine
N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine
- Structural Difference : Branched 2-methylbutyl chain instead of a methoxybutyl group.
- Impact :
Key Comparative Data
Q & A
Basic: What are the optimal synthetic routes for N-(4-methoxybutyl)-2-methylcyclohexan-1-amine?
Answer:
The synthesis typically involves alkylation of 2-methylcyclohexan-1-amine with 4-methoxybutyl halides (e.g., chloride or bromide) under basic conditions. A common approach includes:
- Step 1: Activation of 2-methylcyclohexan-1-amine with a base (e.g., NaH or K₂CO₃) to deprotonate the amine.
- Step 2: Nucleophilic substitution with 4-methoxybutyl chloride in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
- Analytical Methods:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- NMR Spectroscopy: Confirm structure via ¹H and ¹³C NMR. Key signals include methoxy protons at δ ~3.3 ppm and cyclohexane methyl groups at δ ~1.2 ppm .
- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 228.2 (calculated for C₁₃H₂₅NO) .
Advanced: How does stereochemistry at the cyclohexane ring affect biological activity?
Answer:
The 2-methyl group on the cyclohexane ring introduces stereochemical complexity (cis/trans isomerism). Computational docking studies (e.g., using AutoDock Vina) suggest that the trans configuration enhances binding to serotonin receptors (e.g., 5-HT₁A) due to reduced steric hindrance. Experimental validation involves:
- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers.
- In Vitro Assays: Compare receptor affinity (IC₅₀) of isomers in HEK293 cells expressing 5-HT₁A receptors. Preliminary data indicate a 3–5x higher potency for the trans isomer .
Advanced: What strategies resolve contradictions in reported synthetic yields?
Answer:
Discrepancies in yields (e.g., 40% vs. 65%) arise from:
- Solvent Effects: Polar aprotic solvents (DMF) favor higher yields over THF due to improved amine activation.
- Catalyst Optimization: Adding catalytic KI (10 mol%) accelerates halide displacement in alkylation reactions .
- Moisture Sensitivity: Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates.
Advanced: How can computational methods predict metabolic pathways?
Answer:
- Software Tools: Use Schrödinger’s ADMET Predictor or MetaCore to model phase I/II metabolism.
- Key Predictions:
- Phase I: Oxidation of the methoxy group to a hydroxyl group via CYP2D6.
- Phase II: Glucuronidation at the hydroxylated site.
- Validation: Compare with in vitro hepatocyte assays (e.g., human liver microsomes) to confirm metabolite profiles .
Basic: What are the safety protocols for handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of amine vapors.
- Spill Management: Neutralize with citric acid (5% w/v) and adsorb with vermiculite .
Advanced: What in vitro models are suitable for neuropharmacological studies?
Answer:
- Primary Neuronal Cultures: Rat cortical neurons treated with 1–10 µM compound to assess neuroprotection against glutamate-induced excitotoxicity.
- Astrocyte Activation: Measure GFAP expression via Western blot in human astrocytes exposed to TNF-α and the compound .
Advanced: How can SAR studies optimize bioactivity?
Answer:
- Modifications:
- Methoxy Chain: Replace the 4-methoxybutyl group with shorter (e.g., 2-methoxyethyl) or branched chains to alter lipophilicity (logP).
- Cyclohexane Substituents: Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to enhance receptor binding.
- Assays: Radioligand displacement (³H-8-OH-DPAT for 5-HT₁A) and functional cAMP assays .
Basic: What are the storage conditions for long-term stability?
Answer:
- Temperature: –20°C in amber vials to prevent photodegradation.
- Atmosphere: Argon or nitrogen gas to minimize oxidation.
- Stability Check: Monitor via HPLC every 6 months; degradation <5% over 2 years .
Advanced: How does this compound compare to structurally related amines in CNS applications?
Answer:
- Comparison Metrics:
- In Vivo Efficacy: Test in rodent models of anxiety (elevated plus maze) and depression (forced swim test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
